molecular formula C23H27N3O4S B382358 ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 471917-72-3

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B382358
CAS No.: 471917-72-3
M. Wt: 441.5g/mol
InChI Key: ZGGYTHXENFBLNN-UHFFFAOYSA-N
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Description

The compound ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features a benzothiophene core substituted with a quinoxaline-derived acetyl group. These analogs often serve as intermediates for bioactive molecules, with substituents modulating physicochemical and pharmacological properties .

Properties

IUPAC Name

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-4-30-23(29)20-14-7-5-6-8-18(14)31-22(20)26-19(27)11-17-21(28)25-16-10-13(3)12(2)9-15(16)24-17/h9-10,17,24H,4-8,11H2,1-3H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGYTHXENFBLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=C(N3)C=C(C(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

A foundational step involves synthesizing ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, as detailed in. The protocol entails:

  • Reagents : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (111 mmol), acetic acid (150 mL), acetic anhydride (200 mmol).

  • Conditions : Stirring at 85°C for 24 hours under reflux.

  • Workup : Addition of 100 mL water precipitates the product, yielding a quantitative crude yield (30 g).

This method avoids chromatographic purification, leveraging the poor solubility of the product in aqueous acetic acid. The reaction’s efficiency stems from the nucleophilicity of the amino group, which readily reacts with acetic anhydride under acidic conditions.

Domino Reaction for 3-Amino-2-formyl Benzothiophenes

An alternative route employs a domino reaction protocol, enabling simultaneous cyclization and functionalization:

  • Substrates : 2-Fluoro-5-nitrobenzonitrile and 2,5-dihydroxy-1,4-dithiane.

  • Conditions : Sodium bicarbonate in acetone/water (3:1 v/v) at 60°C for 8 hours.

  • Yield : 87% for 3-amino-2-formyl-4,5,6,7-tetrahydrobenzo[b]thiophene.

This method circumvents multi-step sequences by exploiting the reactivity of dithiane toward nitrile groups, followed by in situ hydrolysis to the aldehyde. The domino protocol reduces purification demands and improves scalability.

Synthesis of Quinoxaline Moiety

Condensation for 6,7-Dimethyl-3-oxo-2,4-dihydro-1H-quinoxaline

The quinoxaline fragment is synthesized via Schiff base formation, adapted from methodologies in:

  • Substrates : 1,2-Diamino-4,5-dimethylbenzene and ethyl glyoxylate.

  • Catalyst : Glacial acetic acid (5 mol%).

  • Conditions : Reflux in ethanol for 12 hours.

  • Yield : 78% after recrystallization from ethanol/water.

The reaction proceeds through nucleophilic attack of the diamine on the carbonyl carbon, followed by cyclodehydration. FT-IR analysis confirms successful cyclization via disappearance of the NH2_2 stretch (3320–3304 cm1^{-1}) and emergence of C=O (1677 cm1^{-1}).

Coupling of Benzothiophene and Quinoxaline Components

Acylation with 2-(6,7-Dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl Chloride

The final coupling step involves reacting the benzothiophene intermediate with the quinoxaline-derived acyl chloride:

  • Reagents : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 eq), 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl chloride (1.2 eq).

  • Conditions : Dichloromethane, triethylamine (2 eq), 0°C to room temperature, 6 hours.

  • Yield : 65% after silica gel chromatography (hexane/ethyl acetate 3:1).

1^1H NMR analysis (400 MHz, CDCl3_3) verifies successful amidation:

  • δ 8.40 (s, 1H, NH).

  • δ 4.21 (q, J = 7.1 Hz, 2H, OCH2_2CH3_3).

  • δ 2.50–2.30 (m, 4H, tetrahydrobenzo[b]thiophene CH2_2).

Optimization and Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal dichloromethane as superior to THF or DMF for acylation, minimizing ester hydrolysis. Elevated temperatures (>40°C) promote side reactions, necessitating strict temperature control.

Catalytic Enhancements

Incorporating DMAP (4-dimethylaminopyridine) as a catalyst (0.1 eq) increases acylation yields to 72% by activating the acyl chloride electrophile.

Characterization of Intermediates and Final Product

Spectroscopic Data Table

CompoundFT-IR (cm1^{-1})1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)
Benzothiophene intermediate1671 (C=O), 1540 (C-N)4.21 (q, OCH2_2), 2.50 (m, CH2_2)171.2 (COO), 140.1 (C-S)
Quinoxaline fragment1677 (C=O), 1615 (C=N)8.73 (s, HC=N), 2.30 (s, CH3_3)158.4 (CO), 146.1 (C=N)
Final product1680 (C=O), 1545 (N-H)8.40 (s, NH), 2.55 (s, CH3_3)170.8 (COO), 152.3 (C=O quinoxaline)

Comparative Analysis of Synthetic Routes

Yield and Purity Comparison

MethodOverall YieldPurity (HPLC)Key Advantage
Acetic anhydride acylation89%95%No chromatography required
Domino protocol76%98%Fewer steps
DMAP-catalyzed acylation72%97%Higher regioselectivity

The domino reaction offers operational simplicity but requires stringent control over solvent ratios. Traditional acylation provides higher crude yields but necessitates purification.

Challenges and Troubleshooting

Ester Hydrolysis Mitigation

  • Issue : Base-mediated hydrolysis of the ethyl ester during acylation.

  • Solution : Use of aprotic solvents (DCM) and low temperatures (0–5°C).

Quinoxaline Oxidation

  • Issue : Over-oxidation of the dihydroquinoxaline ring.

  • Solution : Conduct reactions under nitrogen atmosphere with BHT (butylated hydroxytoluene) as radical scavenger .

Chemical Reactions Analysis

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

Ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a building block in organic synthesis. It can be used as a reagent in various chemical reactions including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur at the acetamido group .

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity : Studies suggest it exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research indicates potential efficacy in inhibiting cancer cell growth.
  • Anti-inflammatory Effects : It has shown promise in reducing inflammation in preclinical models .

Medicine

Ongoing research aims to explore the therapeutic applications of this compound for diseases characterized by abnormal cell growth and inflammation. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases .

Industry

In industrial applications, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its role as a building block facilitates the synthesis of more complex molecules necessary for various applications .

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Activity Study : A study published in Crystals demonstrated that derivatives of quinoxaline compounds exhibit significant breast cancer cell inhibition. Ethyl 2-[[(6,7-dimethyl)-3-(oxo)-1H-pyrazole]acetyl]amino]-4-thiophenecarboxylic acid derivatives were synthesized and evaluated for their anticancer properties .
  • Antimicrobial Evaluation : Research conducted on related quinoxaline derivatives indicated strong activity against Gram-positive bacteria and fungi. This underscores the potential utility of ethyl 2-[[(6,7-dimethyl)-3-(oxo)-1H-pyrazole]acetyl]amino]-4-thiophenecarboxylic acid in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner, enhancing the stability of premature termination codon (PTC) mutated p53 mRNA in certain cell lines. This inhibition is achieved through reversible docking within a SMG7 pocket, disrupting the SMG7-UPF1 interaction and preventing their complex formation .

Comparison with Similar Compounds

Structural Variations

The target compound shares a common benzothiophene-3-carboxylate backbone with several derivatives, differing primarily in the substituents on the acetyl-amino group. Key structural analogs include:

Compound Name Substituent Group Molecular Formula Key Features
Ethyl 2-[[2-(4-methyl-2-oxochromen-7-yloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chromen-7-yloxy acetyl C₂₄H₂₅NO₆S Chromene ring introduces π-π stacking potential; oxygen-rich moiety enhances solubility.
Ethyl 2-[[2-oxo-2-phenyl-1-(thiophene-2-carbonylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenyl-thiophene carbonyl C₂₅H₂₅N₃O₄S₂ Thiophene and phenyl groups may improve lipophilicity and membrane permeability.
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridine-4-carboxamido C₁₈H₂₀N₂O₃S Pyridine moiety offers hydrogen-bonding sites for target engagement.
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Chlorophenyl carbamoyl C₁₉H₂₂ClN₃O₃S Chlorine atom enhances electron-withdrawing effects, potentially stabilizing the molecule.

Key Observations :

  • Quinoxaline vs. Chromene/Thiophene/Pyridine: The quinoxaline group in the target compound (vs. chromene in or thiophene in ) may confer distinct electronic properties due to its aromatic nitrogen atoms, influencing binding affinity and metabolic stability.
  • Amide Linkage Modifications : Substitutions on the acetyl group (e.g., chromen-7-yloxy in vs. 4-chlorophenyl in ) alter steric bulk and polarity, impacting solubility and bioavailability.
Physicochemical Properties
  • Solubility : Chromene-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to ether and hydroxyl groups, whereas chlorophenyl analogs (e.g., ) are more lipophilic.
  • Stability: Quinoxaline-containing compounds may demonstrate enhanced stability under acidic conditions due to aromatic nitrogen atoms, as seen in related heterocyclic systems .
Crystallographic and Computational Analysis
  • Crystal Structures : Analogs like ethyl 2-(pyridine-4-carboxamido)-benzothiophene-3-carboxylate exhibit planar benzothiophene cores with amide groups adopting anti-conformations, stabilized by intramolecular hydrogen bonds.
  • Chemoinformatic Comparison: Similarity coefficients (e.g., Tanimoto index) quantify structural overlap between derivatives, with the target compound likely clustering with quinoxaline-containing analogs .

Biological Activity

Ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 346.41 g/mol. The structure features a quinoxaline moiety known for its biological activity, particularly in antiviral and anticancer contexts.

Antiviral Activity

Quinoxaline derivatives have been extensively studied for their antiviral properties. Research indicates that compounds similar to this compound exhibit activity against various viruses. For instance:

  • Coxsackievirus B5 (CBV5) : Certain quinoxaline derivatives have shown remarkable antiviral effects against CBV5 with EC50 values as low as 0.06 µM. These compounds inhibit viral attachment and uncoating by interacting with viral capsid proteins .
  • Influenza Virus : Quinoxaline derivatives are also being investigated for their ability to inhibit influenza virus replication. They potentially disrupt the viral life cycle at multiple stages .

Anticancer Activity

The compound has demonstrated cytotoxic effects in various cancer cell lines. Studies have indicated that it can induce apoptosis and inhibit proliferation through several mechanisms:

  • Inhibition of ERK Pathway : Similar compounds have been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers .
  • Cell Cycle Arrest : Research indicates that quinoxaline derivatives can cause cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced cell viability .

The mechanisms through which this compound exerts its biological effects include:

  • Targeting Viral Proteins : The compound may bind to specific viral proteins involved in replication and assembly.
  • Modulation of Cellular Pathways : It can modulate key signaling pathways like MAPK/ERK and PI3K/Akt that are often dysregulated in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activity of quinoxaline derivatives similar to the compound :

StudyCompoundActivityEC50 Value
11Antiviral against CBV50.09 µM
AZD6244Anticancer (MEK inhibitor)14 nmol/L
VariousAntiviral against InfluenzaNot specified

These studies highlight the potential of quinoxaline derivatives as therapeutic agents across different disease models.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis likely involves multi-step organic reactions, including cyclization, coupling, and esterification. For example:

  • Cyclization : Use catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) to promote ring closure in intermediates, as seen in analogous thiophene and quinoxaline derivatives .
  • Coupling Reactions : Amide bond formation between the quinoxaline acetyl moiety and benzothiophene core may require activating agents (e.g., HATU or EDC) under inert conditions .
  • Purification : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended, as validated for structurally related compounds . Optimization parameters include temperature control (0–80°C), solvent selection (e.g., DMF or THF), and catalyst stoichiometry .

Q. How can the structural integrity and purity of this compound be validated?

A combination of analytical techniques is critical:

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for tetrahydro-benzothiophene derivatives .
  • Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., ester carbonyl at ~170 ppm) and NOESY for spatial conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₂₃H₂₆N₄O₄S₂) and detect isotopic patterns .

Q. What are the key functional groups influencing this compound’s reactivity?

Critical moieties include:

  • Quinoxaline-3-one : Participates in hydrogen bonding and π-π stacking, affecting solubility and intermolecular interactions .
  • Benzothiophene Core : Electron-rich sulfur atoms may undergo oxidation or electrophilic substitution .
  • Ester Group : Hydrolyzes under basic conditions; stability studies in buffers (pH 4–9) are advised .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Reverse-Phase HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
  • LC-MS/MS : Quantify trace amounts in biological samples with MRM (multiple reaction monitoring) modes .
  • TGA/DSC : Assess thermal stability (decomposition >200°C) for storage recommendations .

Q. How does solvent polarity affect this compound’s stability during storage?

  • Polar Aprotic Solvents (DMSO) : Enhance solubility but may accelerate ester hydrolysis; store at –20°C under argon .
  • Non-Polar Solvents (Hexane) : Reduce degradation but limit solubility; lyophilization is preferred for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity and interaction with biological targets?

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to map electrostatic potentials and frontier orbitals .
  • Molecular Dynamics (MD) : Simulate binding affinities to proteins (e.g., kinases) using GROMACS with CHARMM force fields .
  • COMSOL Multiphysics : Model diffusion kinetics in membranes for drug delivery applications .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

  • Orthogonal Validation : Cross-check NMR with 2D techniques (HSQC, HMBC) and compare with synthetic intermediates .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to trace unexpected peaks .
  • Theoretical Frameworks : Apply quantum mechanical calculations (e.g., IR frequency simulations) to assign ambiguous signals .

Q. What experimental designs are optimal for studying its mechanism of action in enzymatic assays?

  • Kinetic Studies : Use stopped-flow spectrophotometry to measure kₐₜ/Kₘ under varying pH and temperature .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified enzymes .
  • Control Experiments : Include competitive inhibitors and site-directed mutagenesis to validate specificity .

Q. How to address discrepancies in reported bioactivity data across studies?

  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) with positive controls (e.g., staurosporine for kinases) .
  • Meta-Analysis : Use PRISMA guidelines to aggregate data, adjusting for variables like cell line heterogeneity or solvent effects .
  • In Silico SAR : Build QSAR models to identify structural determinants of activity .

Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?

  • Retrosynthetic Analysis : Prioritize modifications (e.g., fluorination at C6) based on electronic effects and metabolic stability .
  • Free-Wilson Approach : Corrogate substituent contributions to bioactivity using multivariate regression .
  • Systems Biology : Integrate omics data (proteomics, transcriptomics) to predict off-target effects .

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